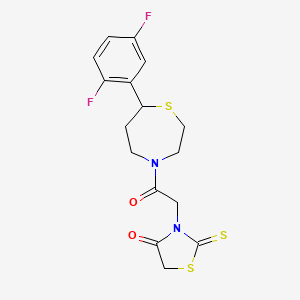

3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Description

The compound 3-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a ketone-containing ethyl chain to a 2-thioxothiazolidin-4-one moiety. The 1,4-thiazepane (a seven-membered ring containing sulfur and nitrogen) provides conformational flexibility, while the 2-thioxothiazolidinone may contribute to electrophilic reactivity or hydrogen-bonding interactions. The 2,5-difluorophenyl substituent likely enhances lipophilicity and metabolic stability, common strategies in kinase inhibitor design .

Properties

IUPAC Name |

3-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O2S3/c17-10-1-2-12(18)11(7-10)13-3-4-19(5-6-24-13)14(21)8-20-15(22)9-25-16(20)23/h1-2,7,13H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXHVJCCAOIEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CSC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiazepane ring and various aromatic substituents suggests diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a thiazepane ring and a difluorophenyl group, which enhance its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The thiazepane ring may facilitate binding to enzymes or receptors that recognize sulfur and nitrogen-containing heterocycles. The difluorophenyl group enhances binding affinity through hydrophobic interactions, potentially modulating various biochemical pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacteria and fungi. The mechanism often involves the inhibition of key metabolic pathways or direct disruption of microbial cell walls .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective |

Antitumor Activity

Research indicates that compounds related to thiazolidinones exhibit antitumor properties by targeting specific cancer cell lines. For example, some derivatives have been shown to inhibit cell proliferation in breast cancer models through apoptosis induction .

Anti-inflammatory Activity

Thiazolidinone derivatives also exhibit anti-inflammatory effects by modulating inflammatory cytokine production. This activity could be beneficial in treating chronic inflammatory conditions .

Case Studies

-

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential for new therapeutic agents . -

Antitumor Evaluation

In vitro assays demonstrated that derivatives similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation . -

Inflammatory Response Modulation

A recent investigation into the anti-inflammatory properties of thiazolidinone compounds revealed their ability to decrease levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related molecules from patent literature, focusing on structural motifs, hypothesized biological targets, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Core Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane offers greater conformational flexibility compared to the pyrazolo[1,5-a]pyrimidine () or pyrido[1,2-a]pyrimidinone () cores. This flexibility may enhance binding to kinases requiring induced-fit interactions . In contrast, rigid cores (e.g., pyrazolo-pyrimidine) may favor entropy-driven binding to specific kinase conformations .

Substituent Effects :

- The 2,5-difluorophenyl group in the target compound and analogs is positioned to engage in π-π stacking or hydrophobic interactions within kinase ATP-binding pockets.

- compounds substitute piperazine (a solubility-enhancing moiety) and 3,5-difluorophenyl , which may reduce off-target effects compared to bulkier substituents .

Electrophilic Reactivity: The 2-thioxothiazolidin-4-one group in the target compound could act as a Michael acceptor, enabling covalent bond formation with cysteine residues in kinases—a mechanism absent in non-covalent inhibitors like those in and .

Selectivity and Solubility: Piperazine-containing analogs () prioritize aqueous solubility, whereas the thiazepane-thiazolidinone hybrid may balance lipophilicity and membrane permeability . Fluorine placement (2,5- vs.

Research Implications and Limitations

- Data Gaps: No explicit IC50, bioavailability, or selectivity data are available for the target compound. Patent disclosures often omit quantitative metrics, necessitating further experimental validation.

- Therapeutic Potential: If TRK inhibition is confirmed, this compound may address resistance mutations in cancers, similar to second-generation TRK inhibitors like selitrectinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.